molecular formula C17H18BrN5 B216139 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号 B216139
分子量: 372.3 g/mol
InChIキー: NDDGLLZZNPXKTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyridazines and has been found to exhibit promising pharmacological properties.

作用機序

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. PDE5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine results in increased levels of cGMP, leading to vasodilation and improved blood flow. JNK and GSK-3β are enzymes that are involved in the regulation of cell survival, proliferation, and differentiation. Inhibition of these enzymes by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against PDE5, JNK, and GSK-3β, leading to vasodilation, apoptosis, and inhibition of tumor growth, respectively. In addition, 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

実験室実験の利点と制限

The advantages of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic applications. However, the limitations of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and time-consuming, and it may not be feasible for some research labs to produce it in large quantities.

将来の方向性

There are several future directions for research on 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of this compound as a therapeutic agent for cancer and other diseases. The inhibition of JNK and GSK-3β by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer treatment. Another potential area of research is the optimization of the synthesis method for this compound, with the aim of improving yield and reducing cost. This would make it more accessible to researchers and facilitate further studies on its pharmacological properties.

合成法

The synthesis of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-bromoaniline with 4-methylpiperidine in the presence of triethyl orthoformate and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-bromopyridine in the presence of acetic acid and triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized for high yield and purity.

科学的研究の応用

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), c-Jun N-terminal kinase (JNK), and glycogen synthase kinase-3β (GSK-3β). These enzymes and receptors are involved in various physiological and pathological processes, and their inhibition has been implicated in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

特性

製品名

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

分子式

C17H18BrN5

分子量

372.3 g/mol

IUPAC名

3-(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3

InChIキー

NDDGLLZZNPXKTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

正規SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。